Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate
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Overview
Description
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate is an organic compound with the molecular formula C8H14O6 It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methanesulfonyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate can be synthesized through the esterification of pentanedioic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methanesulfonyl group. The reaction typically involves:
Esterification: Pentanedioic acid reacts with methanol in the presence of sulfuric acid to form dimethyl pentanedioate.
Methanesulfonylation: The dimethyl ester is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: The major products are methanesulfonic acid and pentanedioic acid.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-[(methanesulfonyl)oxy]pentanedioate involves the cleavage of the methanesulfonyl group, which can react with nucleophiles in the intracellular environment. This reactivity makes it a useful tool in biochemical studies to modify specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pentanedioate: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methanesulfonyl chloride: Used as a reagent to introduce the methanesulfonyl group but lacks the ester functionality.
Uniqueness
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate is unique due to the presence of both ester and methanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical applications.
Properties
CAS No. |
103972-72-1 |
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Molecular Formula |
C8H14O7S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
dimethyl 2-methylsulfonyloxypentanedioate |
InChI |
InChI=1S/C8H14O7S/c1-13-7(9)5-4-6(8(10)14-2)15-16(3,11)12/h6H,4-5H2,1-3H3 |
InChI Key |
OQMUYUHJGYGBAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
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